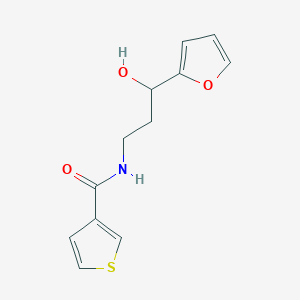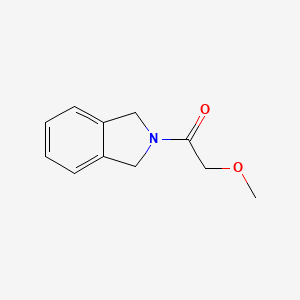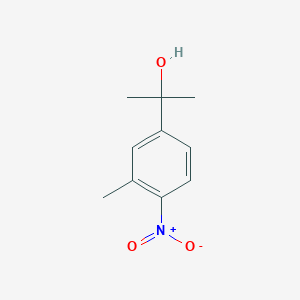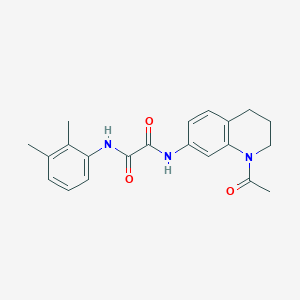![molecular formula C14H15N5O4S B2627817 N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide CAS No. 2034368-01-7](/img/structure/B2627817.png)
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds with a [1,2,4]triazolo[4,3-a]pyrazine nucleus involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis
The molecular structure of this compound is complex and involves several key components. The structure of the resulting compound libraries with yields and methods used for their preparation are listed in Figures 2 and 3 .Chemical Reactions Analysis
The chemical reactions involving this compound are diverse. For instance, hydrazonoyl halides have been widely used as reagents for the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .Physical And Chemical Properties Analysis
The compound has a density of 1.6±0.1 g/cm3, a molar refractivity of 72.6±0.5 cm3, and a polar surface area of 92 Å2 . It has 7 H bond acceptors, 2 H bond donors, and 3 freely rotating bonds .Applications De Recherche Scientifique
Antibacterial Activity
Triazole derivatives have garnered attention due to their antibacterial properties. These compounds can inhibit bacterial growth by targeting essential enzymes or receptors. The structure of the compound contains a triazole nucleus, which is a central structural component in various drug classes. Specifically, triazoles have been explored as antibacterial agents against multidrug-resistant pathogens . Further studies could investigate the specific antibacterial activity of this compound and its potential applications in treating bacterial infections.
Antifungal Potential
Triazoles are commonly used in antifungal drugs. Compounds like fluconazole and voriconazole, which contain the triazole moiety, exhibit antifungal activity. Investigating whether the compound shares similar antifungal properties could provide valuable insights for treating fungal infections .
Antioxidant Properties
Triazole derivatives have also been studied for their antioxidant potential. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. Exploring the antioxidant activity of this compound could contribute to our understanding of its therapeutic effects .
Antiviral Applications
Given the versatility of triazole-containing compounds, it’s worth investigating whether the compound has any antiviral properties. Antiviral agents are essential for combating viral infections, and triazoles may offer a novel avenue for drug development in this field .
Anti-Inflammatory Effects
Inflammation is a common underlying factor in various diseases. Triazole derivatives have been explored for their anti-inflammatory effects. Understanding whether the compound exhibits anti-inflammatory activity could have implications for managing inflammatory conditions .
Analgesic Potential
Pain management is a critical aspect of healthcare. Some triazole-containing compounds have shown analgesic properties. Investigating whether the compound you provided has any pain-relieving effects could be relevant for pain management research .
Antiepileptic Properties
Triazole derivatives have been investigated as potential antiepileptic agents. Epilepsy is a neurological disorder characterized by recurrent seizures, and new antiepileptic drugs are continually sought. Assessing whether the compound has antiepileptic effects could contribute to this field .
Antihypertensive Activity
Triazole-containing drugs, such as trapidil, have been used as antihypertensive agents. High blood pressure is a significant health concern, and novel antihypertensive compounds are always of interest. Exploring the potential antihypertensive effects of the compound could be valuable .
Mécanisme D'action
Propriétés
IUPAC Name |
4-methoxy-3-methyl-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O4S/c1-9-7-10(3-4-11(9)23-2)24(21,22)16-8-12-17-18-13-14(20)15-5-6-19(12)13/h3-7,16H,8H2,1-2H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUEHKEAMMPNKRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2=NN=C3N2C=CNC3=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}-4-hydroxypentanamide](/img/structure/B2627734.png)
![9-(2,4-dimethylphenyl)-3-(2-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2627735.png)



![Ethyl [(3-carbamoylthiophen-2-yl)carbamoyl]formate](/img/structure/B2627741.png)
![2-(1,3-dioxoisoindolin-2-yl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2627746.png)
![Tert-butyl 4-[(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B2627749.png)


![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2-fluorophenyl)butanamide](/img/structure/B2627752.png)


![N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]-2-fluorobenzamide](/img/structure/B2627757.png)